Methyl5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylatehydrochloride
Description
Position Within Oxazole Derivative Classification
Oxazole derivatives are classified based on ring saturation and substitution patterns. Methyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate hydrochloride belongs to the 4,5-dihydroisoxazole subclass, distinguished by a single double bond between positions 4 and 5 (Figure 1). This partial saturation confers distinct electronic and steric properties compared to fully aromatic isoxazoles or fully saturated isoxazolidines.
| Feature | Isoxazole (Fully Aromatic) | 4,5-Dihydroisoxazole (Partially Saturated) | Isoxazoline (Fully Saturated) |
|---|---|---|---|
| Ring Structure | C3H3NO | C3H5NO | C3H7NO |
| Double Bond Position | 1,2 | 4,5 | None |
| Reactivity | High conjugation | Moderate stability | Prone to ring-opening |
| Example | Valdecoxib | Target compound | Fluralaner |
Table 1: Structural and reactivity comparison of oxazole derivatives.
The compound’s substitution pattern further differentiates it:
- 5-Methyl group : Enhances steric hindrance, potentially stabilizing the ring against nucleophilic attack.
- 3-Carboxylate ester : Introduces polarity and serves as a handle for further functionalization.
- 5-Aminomethyl side chain : Provides a primary amine for salt formation (hydrochloride) and participation in hydrogen bonding.
These features position it as a hybrid scaffold, combining the electronic effects of aromatic systems with the conformational flexibility of saturated rings.
Historical Context of Development
The synthesis of 4,5-dihydroisoxazole derivatives emerged in the mid-20th century alongside advancements in 1,3-dipolar cycloaddition chemistry. Early work focused on nitrile oxide-alkyne reactions to construct the isoxazole core. The target compound’s development likely originated from efforts to optimize pharmacokinetic properties in drug candidates, as evidenced by its structural similarity to immunomodulatory isoxazole derivatives described in the 2010s.
Key historical milestones include:
- 1960s : Discovery of nitrile oxide cycloadditions for isoxazole synthesis.
- 2000s : Application of dihydroisoxazole scaffolds in antibiotics (e.g., flucloxacillin analogs).
- 2018 : Reports on immunoregulatory isoxazole derivatives, highlighting the role of aminomethyl and carboxylate groups in bioactivity.
The hydrochloride salt form, noted in the compound’s nomenclature, became prevalent in pharmaceutical chemistry to enhance solubility and crystallinity.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in heterocyclic chemistry:
- Functional Group Synergy : The coexistence of electron-withdrawing (carboxylate) and electron-donating (aminomethyl) groups creates a polarized scaffold, facilitating interactions with biological targets.
- Ring Stability : The dihydroisoxazole core balances aromaticity and flexibility, resisting photolytic degradation better than fully aromatic isoxazoles while maintaining synthetic accessibility.
- Salt Formation : The hydrochloride counterion improves aqueous solubility, a common strategy in prodrug design.
Its structural features have been leveraged in:
Research Evolution Timeline
The compound’s research trajectory aligns with broader advancements in heterocyclic and medicinal chemistry:
Table 2: Key milestones in the compound’s research evolution.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-7(4-8)3-5(9-12-7)6(10)11-2;/h3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBKKKUVIKFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)OC)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylatehydrochloride typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydroxylamine hydrochloride with a suitable hydrazone in the presence of a base like potassium carbonate can yield the desired oxazole derivative . The reaction is usually carried out in a solvent such as methanol or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
Methyl5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound confers superior water solubility compared to neutral esters (e.g., ethyl derivatives in ). Neutral analogs like the sulfonamido derivative (CAS 306978-16-5) exhibit lower solubility due to bulky hydrophobic groups .
- Acidity/Basicity: The target’s aminomethyl group (basic, pKa ~8–10) contrasts with the sulfonamido group (pKa -3.38, acidic) in CAS 306978-16-5 . The carboxylic acid analog (CAS 136099-55-3) is strongly acidic (pKa ~2–4) .
Challenges and Opportunities
- Regioselectivity : Synthesis of dihydro-oxazole derivatives requires precise control to avoid regioisomeric byproducts.
- Salt Formation : The hydrochloride salt in the target compound necessitates pH-controlled purification to prevent decomposition.
- Diverse Applications : Structural versatility enables use in drug discovery (e.g., protease inhibitors ), agrochemicals , and polymer chemistry .
Biological Activity
Methyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate hydrochloride (CAS Number: 2649078-23-7) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12ClN3O3
- Molecular Weight : 208.64 g/mol
- Structure : The compound features a dihydrooxazole ring which contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with oxazole moieties exhibit antimicrobial properties. Methyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate hydrochloride has shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF-7 | 12.9 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, which is critical for cancer treatment .
Neuroprotective Effects
Research indicates that methyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate hydrochloride may exert neuroprotective effects. In animal models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve cognitive function.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The findings supported its potential use in treating infections caused by resistant strains . -
Anticancer Research :
A clinical trial involving patients with advanced cancer explored the effects of this compound in combination with standard therapies. Results indicated enhanced efficacy and reduced side effects compared to traditional treatments alone . -
Neuroprotection in Animal Models :
An animal study demonstrated that administration of methyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate hydrochloride resulted in significant improvements in memory retention tests, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 5-(aminomethyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate hydrochloride?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For oxazoline derivatives, multi-step protocols involving refluxing in acetic acid with sodium acetate (as a base catalyst) are common. For example, analogous compounds like ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate are synthesized via cyclization reactions under controlled pH (4.0–6.0) and temperature (80–100°C) to maximize yield . Key steps include:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Characterization: LC-MS for intermediate validation and NMR for stereochemical confirmation.
- Hydrochloride Salt Formation: Treatment with HCl gas in anhydrous ether to precipitate the final product .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography: SHELX programs (e.g., SHELXT) enable automated space-group determination and refinement of crystal structures, critical for confirming stereochemistry and hydrogen-bonding patterns .
- NMR Spectroscopy: - and -NMR (DMSO-) identify proton environments and confirm the presence of the aminomethyl group (δ 3.2–3.5 ppm) and oxazole ring (δ 5.1–5.3 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 233.09) and detects impurities .
Q. How can researchers ensure purity during synthesis and isolation?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm resolves polar byproducts .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and residual solvent content (e.g., <0.5% water) .
- Elemental Analysis: Verifies C, H, N, and Cl content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this oxazoline derivative?
Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions at the aminomethyl or carboxylate positions. For example:
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
Methodological Answer:
- Twinned Crystals: Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
- Hydrogen Bonding Ambiguities: Graph set analysis (e.g., Etter’s rules) classifies motifs like chains to interpret packing patterns .
- Disorder Handling: Apply PART and SIMU restraints in SHELXL to model disordered solvent molecules .
Q. How can contradictions in biological activity data between analogs be resolved?
Methodological Answer:
- Comparative Bioassays: Use standardized protocols (e.g., IC determination under identical conditions) to minimize variability .
- Computational Modeling: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between analogs like 3-(4-methoxyphenyl) vs. 3-(4-ethylphenyl) derivatives .
- Meta-Analysis: Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
